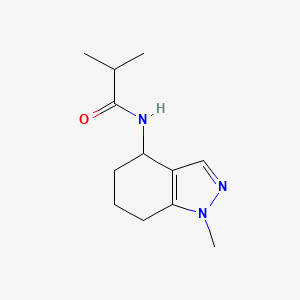![molecular formula C15H16N2O2 B7510714 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxamides and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves its ability to interact with specific cellular targets, such as enzymes and receptors. 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to modulate the activity of receptors involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease models, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to reduce the formation of amyloid-beta plaques, leading to the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its ability to selectively target specific cellular targets, leading to the modulation of specific biological processes. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research involves the optimization of the synthesis method for 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, leading to higher yields and improved purity. Additionally, further studies are needed to elucidate the specific cellular targets and mechanisms of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in various biological processes. Finally, the development of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide analogs with improved solubility and bioavailability could lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-methylbenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. One area of research involves the treatment of cancer, as 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of amyloid-beta plaques.
Eigenschaften
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-16-15(19)12-7-8-17(2)14(18)9-12/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIAQGPRFBHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)

![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)